molecular formula C20H24FN3O2S B2587178 2-(Cyclopentylthio)-1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone CAS No. 1210130-61-2

2-(Cyclopentylthio)-1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone

Cat. No.: B2587178
CAS No.: 1210130-61-2
M. Wt: 389.49
InChI Key: CFVGIYSMTVYNJD-UHFFFAOYSA-N
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Description

2-(Cyclopentylthio)-1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a synthetic organic compound that has gained attention in scientific research due to its unique structural properties and potential applications. It combines elements such as a cyclopentylthio group, fluorophenyl moiety, oxadiazole ring, and a piperidine unit, which contribute to its diverse chemical and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis usually begins with commercially available starting materials such as cyclopentylthio, 4-fluorophenyl, and oxadiazole derivatives.

  • Step-wise Synthesis: : The compound is typically synthesized through a series of steps that may include nucleophilic substitution, cyclization, and condensation reactions.

  • Reaction Conditions: : Reactions are often carried out under controlled temperatures and may involve catalysts or specific solvents to achieve the desired product.

Industrial Production Methods

  • Scalability: : Industrial production methods focus on the scalability of the synthesis process, optimizing yield, and minimizing the use of hazardous reagents.

  • Batch vs. Continuous Process: : Depending on the demand, the compound may be produced using batch or continuous flow processes, each offering advantages in terms of control and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions might target the oxadiazole ring or the ketone group, yielding various reduced derivatives.

  • Substitution: : The fluorophenyl group and piperidine unit can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid for oxidation.

  • Reducing Agents: : Agents such as lithium aluminum hydride or sodium borohydride for reduction.

  • Catalysts and Solvents: : Acid or base catalysts and solvents like dichloromethane or ethanol are often employed.

Major Products Formed

  • Sulfoxides and Sulfones: : From oxidation.

  • Reduced Ketones: : From reduction.

  • Substituted Derivatives: : From various substitution reactions.

Scientific Research Applications

Chemistry

  • Synthetic Intermediates: : Used as intermediates in the synthesis of more complex molecules.

  • Material Science:

Biology

  • Enzyme Inhibition: : Investigated for its ability to inhibit specific enzymes.

  • Cellular Studies: : Used in studies to understand cellular mechanisms and pathways.

Medicine

  • Therapeutic Potential: : Explored for potential use in treating diseases such as cancer or neurological disorders.

  • Drug Development: : Serves as a lead compound in the development of new pharmacological agents.

Industry

  • Chemical Manufacturing: : Utilized in the production of specialty chemicals.

  • Pharmaceuticals: : Incorporated in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

Mechanism

  • Molecular Interaction: : Interacts with specific molecular targets such as receptors or enzymes.

  • Pathway Modulation: : Alters biochemical pathways, leading to desired therapeutic or biochemical effects.

Molecular Targets and Pathways

  • Receptors: : Binds to specific receptors, modulating their activity.

  • Enzymes: : Inhibits or activates enzymes, influencing metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Analogous Compounds: : Includes compounds with similar structural features, such as other piperidine derivatives or oxadiazole-containing molecules.

  • Structural Isomers: : Compounds with the same molecular formula but different structural arrangements.

Uniqueness

  • Structural Diversity: : The combination of cyclopentylthio, fluorophenyl, and oxadiazole units gives it unique chemical and biological properties.

  • Biological Activity:

Properties

IUPAC Name

2-cyclopentylsulfanyl-1-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O2S/c21-16-7-5-14(6-8-16)19-22-23-20(26-19)15-9-11-24(12-10-15)18(25)13-27-17-3-1-2-4-17/h5-8,15,17H,1-4,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVGIYSMTVYNJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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